

Folate-PEG2-Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Folate-PEG2-amine

Cat. No.: B8777857

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This technical guide provides an in-depth overview of **Folate-PEG2-amine**, a bifunctional molecule increasingly utilized in targeted drug delivery and cancer research. Aimed at researchers, scientists, and drug development professionals, this document outlines its chemical properties, applications, and relevant experimental protocols.

Core Properties of Folate-PEG2-Amine

Folate-PEG2-amine is a molecule that incorporates three key components: a folate moiety for targeting, a polyethylene glycol (PEG) linker for improved solubility and biocompatibility, and a terminal amine group for conjugation.^[1] This unique structure makes it an ideal candidate for targeted drug delivery applications, particularly in oncology.^[1]

The CAS number for **Folate-PEG2-amine** is 1099829-15-8.^{[2][3][4]}

Physicochemical Data

Property	Value	Source
CAS Number	1099829-15-8	
Molecular Formula	C25H33N9O7	
Molecular Weight	571.59 g/mol	
Purity	>96%	
Solubility	10 mM in DMSO	
Appearance	Yellow Solid	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	

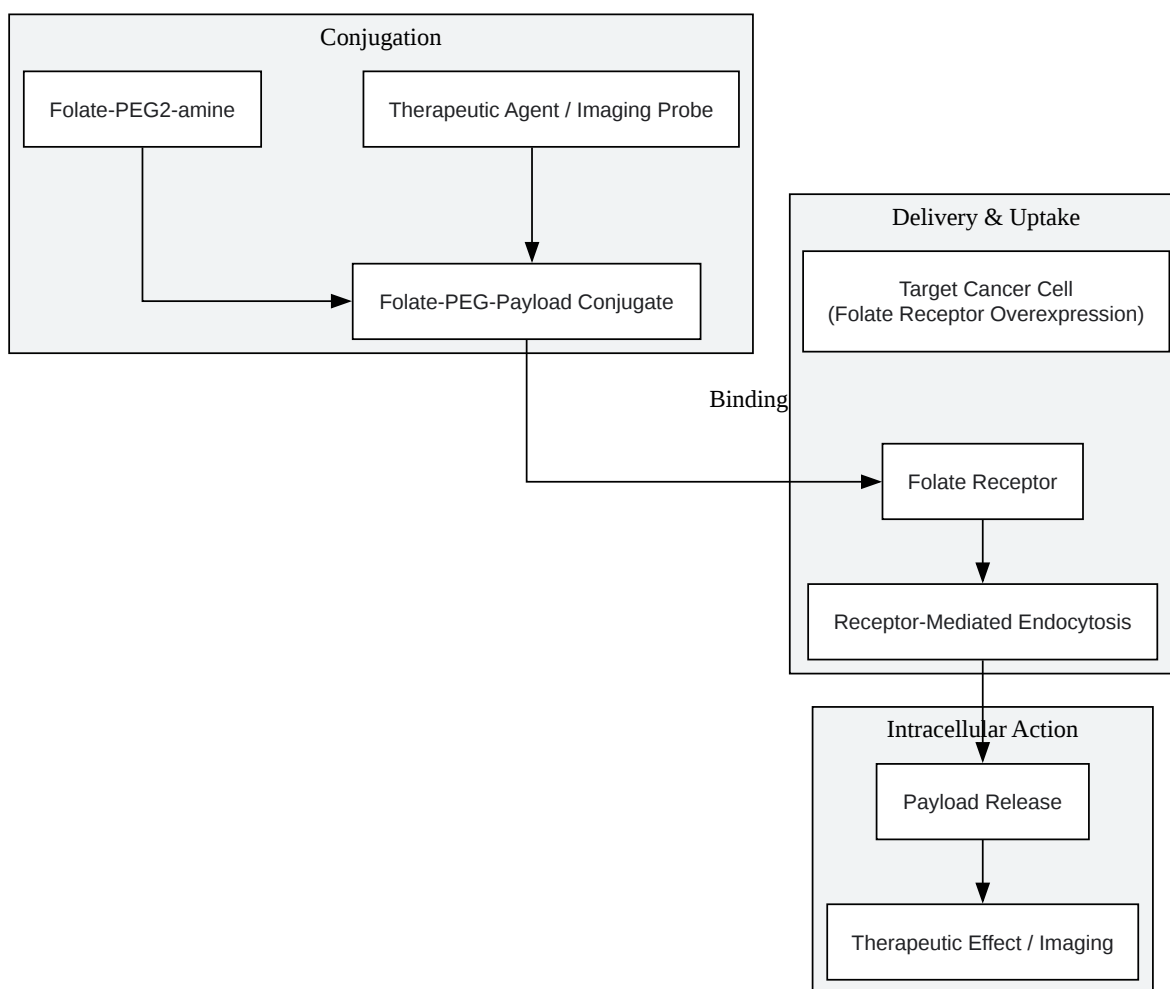
Mechanism of Action and Applications

Folate-PEG2-amine serves as a crucial component in the development of targeted therapies due to the high affinity of folate for the folate receptor, which is often overexpressed on the surface of various cancer cells. This allows for the specific delivery of conjugated payloads, such as therapeutic agents or imaging probes, to tumor sites, thereby minimizing off-target toxicity.

A significant application of **Folate-PEG2-amine** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, **Folate-PEG2-amine** can be used to direct the PROTAC to cancer cells expressing the folate receptor.

Targeted Drug Delivery Workflow

The following diagram illustrates a generalized workflow for utilizing **Folate-PEG2-amine** in targeted drug delivery.



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Targeted Drug Delivery Workflow

Experimental Protocols

General Protocol for Conjugation of Folate-PEG2-amine to a Carboxylic Acid-Containing Molecule

This protocol describes a general method for conjugating the primary amine of **Folate-PEG2-amine** to a molecule containing a carboxylic acid group using carbodiimide chemistry.

Materials:

- **Folate-PEG2-amine**
- Carboxylic acid-containing molecule (e.g., a drug, linker)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction vessel
- Magnetic stirrer and stir bar
- Purification system (e.g., Sephadex G-25 column, HPLC)

Procedure:

- Dissolve the carboxylic acid-containing molecule and a molar excess of NHS in anhydrous DMSO.
- Add a molar equivalent of DCC or EDC to the solution and stir at room temperature for 2-4 hours to activate the carboxylic acid.
- In a separate vessel, dissolve **Folate-PEG2-amine** in anhydrous DMSO.
- Add the **Folate-PEG2-amine** solution to the activated carboxylic acid solution.

- Allow the reaction to proceed overnight at room temperature with continuous stirring.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, purify the resulting Folate-PEG-conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or preparative HPLC to remove unreacted starting materials and byproducts.

Note: This is a generalized protocol and may require optimization for specific molecules.

In Vivo Formulation for Animal Studies

For in vivo experiments, a common formulation involves dissolving the **Folate-PEG2-amine** conjugate in a vehicle suitable for administration. A sample formulation is provided below.

Example Formulation:

- 5% DMSO
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS

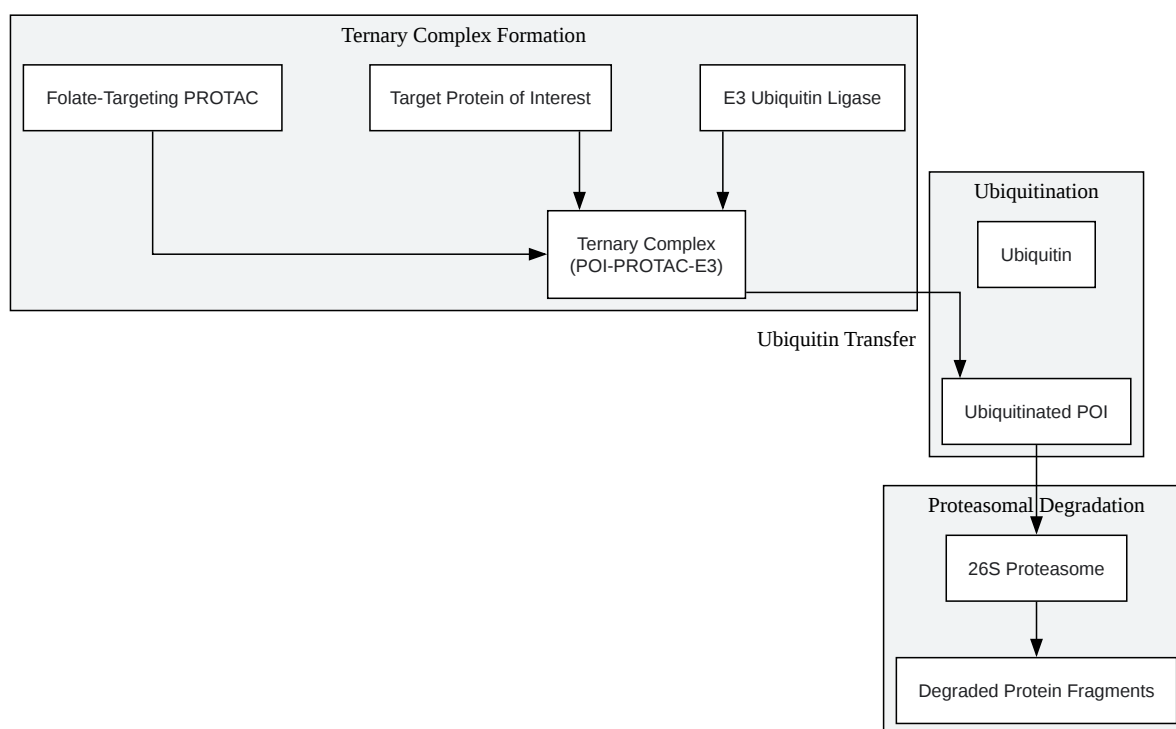
Procedure:

- Dissolve the required amount of the compound in DMSO.
- Add PEG300 and Tween 80, and mix thoroughly.
- Add the saline or PBS solution to reach the final volume and concentration.
- Ensure the final solution is clear before administration. If a suspension is formed, it should be prepared fresh before each use.

It is recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the mechanism of action for a PROTAC utilizing a folate-targeting moiety.



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- To cite this document: BenchChem. [Folate-PEG2-Amine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8777857#cas-number-for-folate-peg2-amine]

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